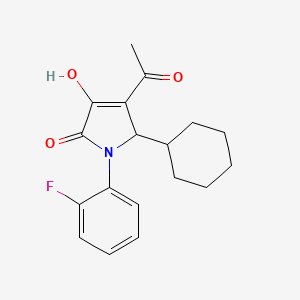

![molecular formula C26H27NO9 B1663233 (7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 58957-91-8](/img/structure/B1663233.png)

(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML069 is a high-performance, thixotropic, two-part epoxy adhesive. It is widely used in applications requiring gap filling or non-slumping characteristics on vertical substrates. This compound is known for its strong, durable, chemically, and environmentally resistant bonds, making it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: ML069 is prepared by mixing two components: a resin and a hardener. The resin typically contains bisphenol A diglycidyl ether, while the hardener is composed of polyamines or polyamides. The components are mixed in a specific ratio, usually 1:1 by volume, and then applied to the substrate. The mixture undergoes a curing process, which can be accelerated by heat .

Industrial Production Methods: In industrial settings, ML069 is produced in large batches using automated mixing and dispensing equipment. The resin and hardener are stored in separate containers and mixed just before application. The curing process can be controlled by adjusting the temperature and humidity conditions in the production environment .

Types of Reactions:

Polymerization: The primary reaction involved in the curing of ML069 is polymerization, where the epoxy groups in the resin react with the amine groups in the hardener to form a cross-linked polymer network.

Addition Reactions: The epoxy groups undergo addition reactions with the amine groups, resulting in the formation of secondary and tertiary amines.

Common Reagents and Conditions:

Reagents: Bisphenol A diglycidyl ether (resin), polyamines or polyamides (hardener).

Conditions: Room temperature or elevated temperatures (up to 150°C) to accelerate the curing process.

Major Products Formed:

Cross-linked Polymer Network: The final product is a solid, durable, and chemically resistant polymer network that provides strong adhesive properties.

Scientific Research Applications

ML069 has a wide range of scientific research applications, including:

Chemistry: Used as an adhesive in the assembly of chemical apparatus and equipment.

Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.

Medicine: Utilized in the fabrication of medical devices and implants due to its biocompatibility and strong adhesive properties.

Mechanism of Action

The mechanism of action of ML069 involves the formation of a cross-linked polymer network through the polymerization of epoxy and amine groups. The molecular targets are the epoxy groups in the resin and the amine groups in the hardener. The pathways involved include the addition reactions between these functional groups, leading to the formation of strong covalent bonds and a durable polymer network .

Comparison with Similar Compounds

ML074: A two-part acrylic adhesive with similar gap-filling and non-slumping characteristics.

ML082: A retaining compound used for bonding and sealing applications.

ML111: An epoxy paste adhesive with similar properties but different curing conditions.

Uniqueness of ML069: ML069 is unique due to its high-performance characteristics, including its thixotropic nature, which allows it to be applied on vertical surfaces without slumping. It also offers excellent chemical and environmental resistance, making it suitable for a wide range of applications .

Properties

CAS No. |

58957-91-8 |

|---|---|

Molecular Formula |

C26H27NO9 |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16+,17-,21+,26+/m0/s1 |

InChI Key |

XDXDZDZNSLXDNA-LGVQOGFTSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |

Synonyms |

(7R,9R)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)

![(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B1663157.png)

methyl]isoxazole](/img/structure/B1663158.png)

![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)

![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)